

Impact of temperature on Oxonia Active's antimicrobial activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxonia Active

Cat. No.: B1202147

[Get Quote](#)

Technical Support Center: Oxonia Active

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of temperature on the antimicrobial activity of **Oxonia Active**.

Frequently Asked Questions (FAQs)

Q1: How does temperature influence the antimicrobial efficacy of Oxonia Active?

Temperature has a significant impact on the antimicrobial activity of **Oxonia Active**, which is a peracetic acid (PAA)-based sanitizer. Generally, increasing the temperature enhances the germicidal efficacy of PAA.^{[1][2]} For instance, the efficacy of PAA against Listeria monocytogenes on fresh apples improved dramatically when the temperature was elevated.^[3] An 80 ppm PAA solution at 43°C and 46°C resulted in a greater reduction of L. monocytogenes than at lower temperatures.^[3] Similarly, for sanitizing containers, **Oxonia Active** is effective at temperatures between 40 to 60°C.^[4]

However, it is crucial to note that higher temperatures can also accelerate the decomposition of PAA, which could lead to a loss of efficacy if not managed correctly.^{[1][3]}

Q2: What is the optimal temperature range for using Oxonia Active?

The optimal temperature for using **Oxonia Active** depends on the specific application, target microorganisms, and the required contact time. Technical datasheets for **Oxonia Active** and its

variants provide specific temperature guidelines for various applications. For general sanitization of food contact surfaces, a temperature range of 25°C to 45°C is often recommended.^[4] For specific applications like sanitizing bottled water containers, a range of 40°C to 60°C is specified.^{[4][5]} It is essential to consult the product's technical data sheet for the recommended temperature for your specific use case.

Q3: Can **Oxonia Active** be used at room temperature?

Yes, **Oxonia Active** is effective at room temperature. For example, diluted solutions of PAA have been shown to be effective sanitizers at room temperature, although the contact time required may be longer compared to use at elevated temperatures.^[3] For certain applications, such as the antimicrobial treatment of water filters, **Oxonia Active LS** is applied at 25°C (77°F).^[5]

Q4: What happens if the temperature is too high when using **Oxonia Active**?

While increased temperature can enhance antimicrobial activity, excessively high temperatures can lead to the rapid decomposition of peracetic acid.^{[1][3]} This decomposition can reduce the concentration of the active ingredient, thereby diminishing its sanitizing or disinfecting efficacy. Studies have shown that at 45°C, a more rapid decomposition of PAA can occur.^{[1][3]} Therefore, it is critical to adhere to the temperature ranges specified in the product documentation to ensure optimal performance and avoid loss of efficacy. The recommended storage temperature for PAA solutions is below 30°C to prevent decomposition.^[3]

Q5: I am not seeing the expected reduction in microbial counts. Could temperature be the issue?

If you are not achieving the desired antimicrobial effect, temperature is a critical factor to investigate. First, verify that the temperature of your working solution is within the recommended range for your specific application as per the product's technical data sheet. An unexpectedly low temperature could result in reduced efficacy and require a longer contact time. Conversely, if the temperature is too high, the PAA may have decomposed, leading to a loss of potency.

Troubleshooting Guide

Issue	Potential Cause	Troubleshooting Steps
Reduced antimicrobial efficacy	Incorrect solution temperature: The temperature of the Oxonia Active solution may be too low, reducing its germicidal activity.	1. Measure the temperature of the working solution to ensure it is within the recommended range for the target application and microorganism. 2. If the temperature is too low, adjust your process to heat the solution to the specified temperature. 3. Consider increasing the contact time if operating at a lower temperature is unavoidable, but validate the efficacy under these conditions.
Loss of potency in prepared solutions	High temperature leading to PAA decomposition: Storing or using the diluted solution at elevated temperatures can cause the peracetic acid to break down. [1] [3]	1. Prepare fresh solutions daily, or more frequently if they are subjected to high temperatures. [5] 2. Avoid storing prepared solutions for extended periods, especially at temperatures above 30°C. [3] 3. For mechanical operations, prepared solutions may not be suitable for reuse for sanitizing. [5]

Inconsistent results between batches

Fluctuations in process temperature: Variations in the temperature of the application can lead to inconsistent antimicrobial performance.

1. Implement temperature monitoring and control for your disinfection/sanitization process. 2. Ensure consistent heating of the solution for every batch. 3. Validate the process to ensure that the target temperature is reached and maintained for the required contact time.

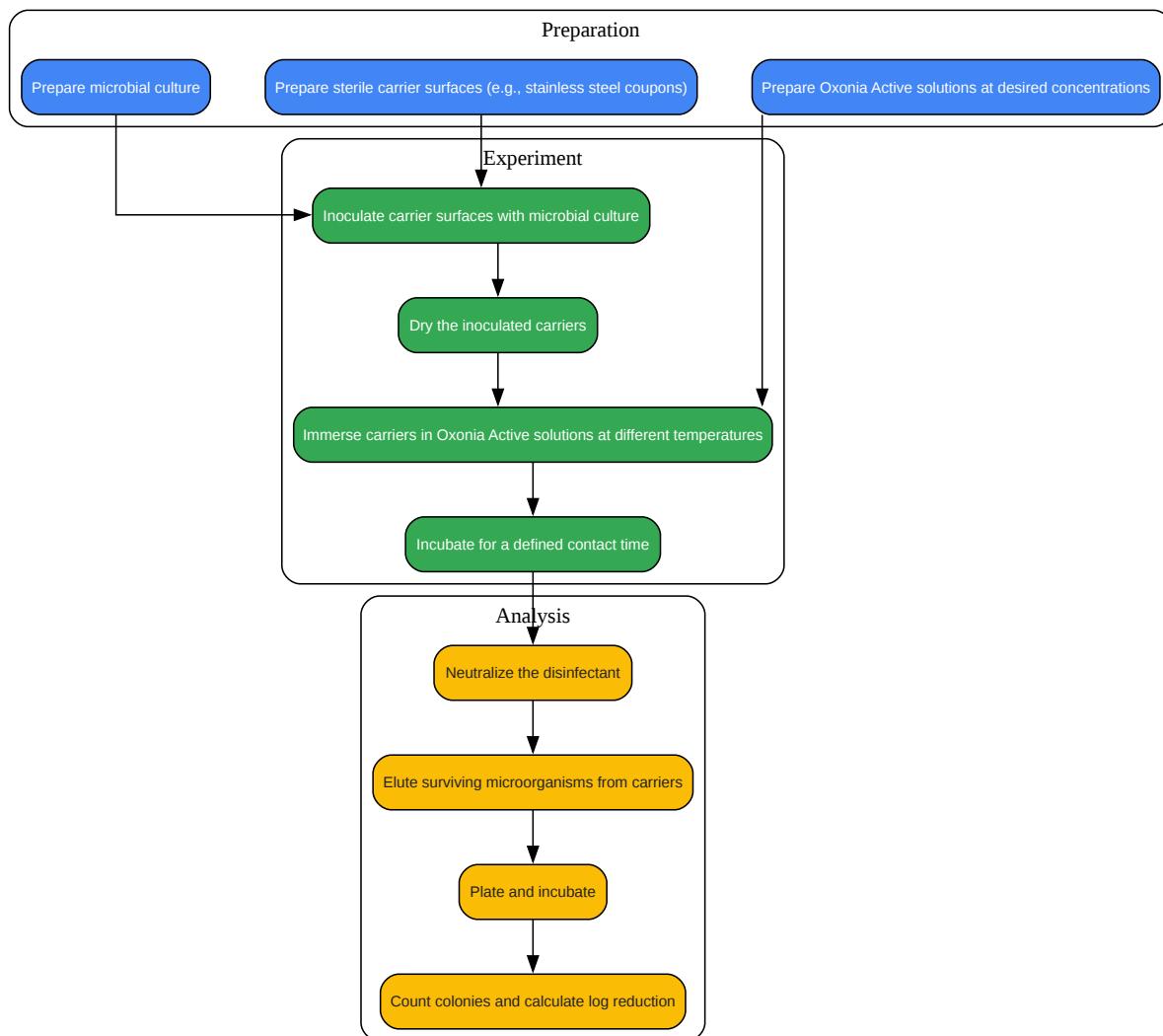
Data Presentation

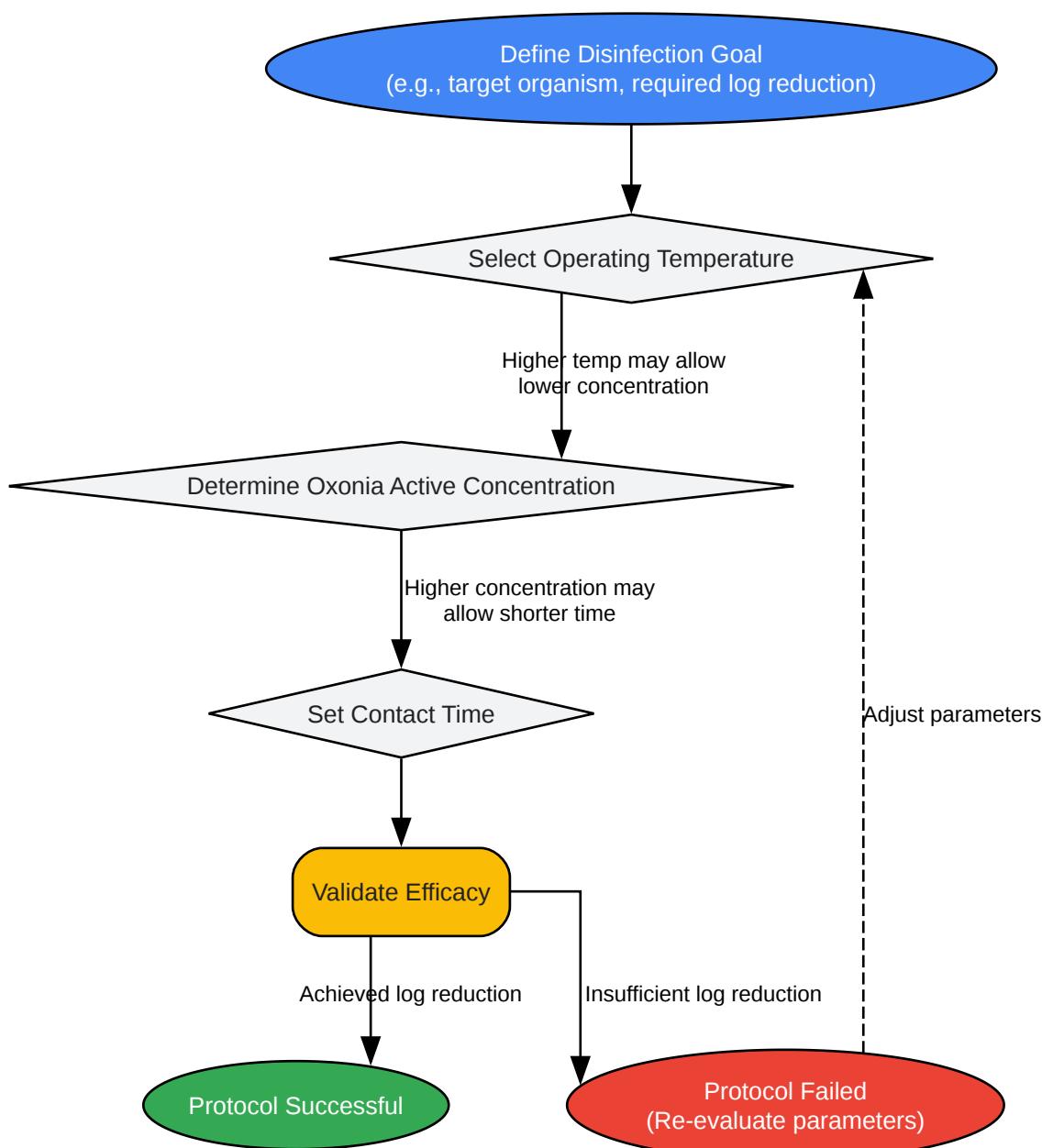
Table 1: Effect of Temperature on **Oxonia Active** Efficacy for Sterilization[4]

Concentration	Temperature	Time
5%	68°F (20°C)	6 hours
5%	122°F (50°C)	20 minutes
5%	176°F (80°C)	5 minutes

Table 2: Sanitization Parameters for Precleaned or New Returnable/Non-Returnable Containers[4][5]

Product	Concentration	Temperature	Contact Time	Target Organisms
Oxonia Active	1.0% to 4.0%	40 to 60°C	at least 7 seconds	Staphylococcus aureus, Escherichia coli, Salmonella typhi, Pediococcus damnosus, Lactobacillus malefermentans, Saccharomyces cerevisiae
Oxonia Active LS	1.0% to 4.0%	40 to 60°C (104 to 140°F)	at least 7 seconds	Staphylococcus aureus, Escherichia coli, Salmonella typhimurium, Pediococcus damnosus, Lactobacillus malefermentans, Saccharomyces cerevisiae


Table 3: Sanitization of Hard, Non-Porous Food Contact Surfaces[\[5\]](#)


Product	Concentration	Temperature	Contact Time	Target Organisms
Oxonia Active LS	0.20% - 0.28% v/v	49°C (120°F)	at least 1 minute	Staphylococcus aureus, Escherichia coli

Experimental Protocols

Protocol 1: General Surface Disinfection Efficacy Test

This protocol outlines a general method to evaluate the antimicrobial efficacy of **Oxonia Active** at different temperatures on a carrier surface.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. centralagsupply.com [centralagsupply.com]
- 5. ecolab.com [ecolab.com]
- To cite this document: BenchChem. [Impact of temperature on Oxonia Active's antimicrobial activity]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1202147#impact-of-temperature-on-oxonia-active-s-antimicrobial-activity\]](https://www.benchchem.com/product/b1202147#impact-of-temperature-on-oxonia-active-s-antimicrobial-activity)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com